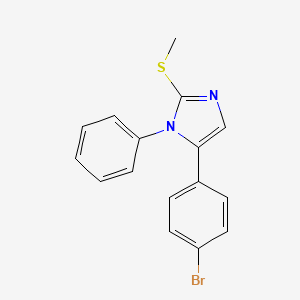
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole, also known as BMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole varies depending on its application. In cancer cells, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death. In bacteria, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole disrupts the cell membrane, leading to cell death. In weeds and fungi, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole inhibits the activity of certain enzymes involved in growth and metabolism, leading to growth inhibition.
Biochemical and physiological effects:
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been shown to induce apoptosis, or programmed cell death. In bacteria, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole disrupts the cell membrane, leading to cell death. In plants, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole inhibits the growth of weeds and fungi by inhibiting the activity of certain enzymes involved in growth and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of potential applications. However, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole also has some limitations, including its limited solubility in water and its potential toxicity to humans and animals.
Orientations Futures
There are several future directions for the study of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole. In medicine, further research is needed to determine the efficacy of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole as an anticancer agent in vivo. In agriculture, further research is needed to determine the effectiveness of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole as a herbicide and fungicide in field conditions. Additionally, further research is needed to explore the potential applications of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole in materials science, particularly in the development of new organic semiconductors.
Méthodes De Synthèse
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole can be synthesized using various methods, including the reaction of 4-bromoacetophenone with methylthiourea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phenylhydrazine to yield 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole. Other methods involve the use of different starting materials and reagents, such as 4-bromobenzaldehyde and thiosemicarbazide.
Applications De Recherche Scientifique
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been studied extensively for its potential applications in various scientific fields. In medicine, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antimicrobial agent against various bacterial strains. In agriculture, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been tested as a potential herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. Additionally, 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been studied for its potential use in materials science, particularly in the development of new organic semiconductors.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-20-16-18-11-15(12-7-9-13(17)10-8-12)19(16)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYIWZUJHXQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

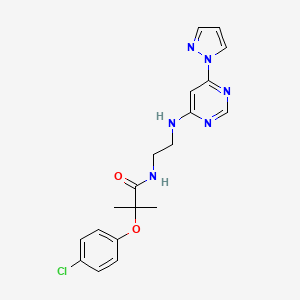
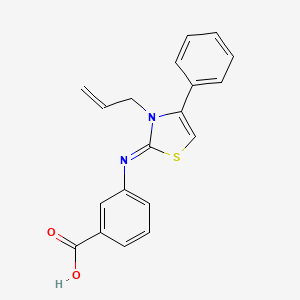

![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)

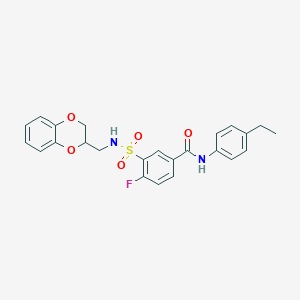
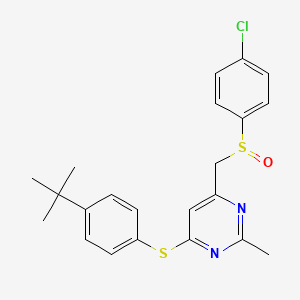
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
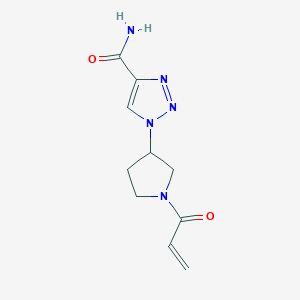
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)